![molecular formula C11H8BrF2NO2 B1414288 Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate CAS No. 1805581-62-7](/img/structure/B1414288.png)
Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate
Overview
Description
Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate (MBDCFPA) is a brominated organofluorine compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of lab experiments and can be used to synthesize a range of derivatives with special properties.
Scientific Research Applications
Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate is a versatile compound with a wide range of applications in scientific research. It has been used to synthesize a range of derivatives with special properties, such as fluorescent probes, inhibitors, and substrates. It has also been used in the synthesis of a range of organofluorine compounds, including halogenated organofluorines, and has been used in the study of the structure-activity relationship of fluorinated molecules.
Mechanism Of Action
The mechanism of action of Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate is not fully understood. However, it is believed that the compound interacts with a range of proteins and enzymes, which can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and lipids, which can result in decreased levels of cholesterol and triglycerides. It has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which can result in decreased inflammation and pain.
Advantages And Limitations For Lab Experiments
The advantages of using Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate in lab experiments include its low cost and ease of synthesis. It is also a versatile compound, with a wide range of applications in scientific research. The limitations of using Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate in lab experiments include its limited availability, as it is not widely available commercially.
Future Directions
There are a number of potential future directions for research involving Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate. These include further research into its mechanism of action, the development of new derivatives with special properties, and the exploration of new applications in scientific research. Additionally, further research into the biochemical and physiological effects of Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate could lead to new therapeutic applications.
properties
IUPAC Name |
methyl 2-[2-bromo-3-cyano-5-(difluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-6-2-7(11(13)14)3-8(5-15)10(6)12/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMKRHZSTSDJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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